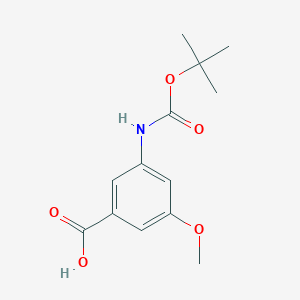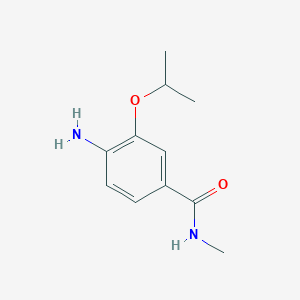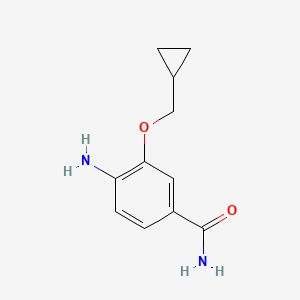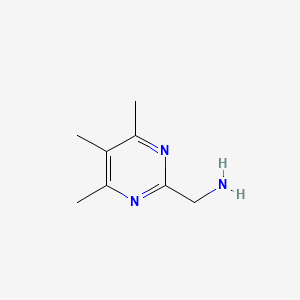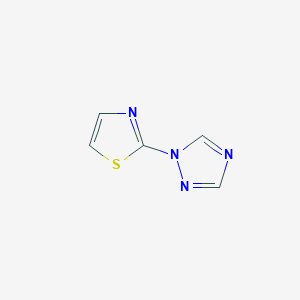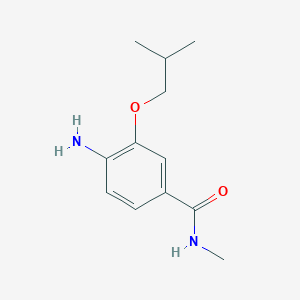
4-Amino-3-isobutoxy-N-methylbenzamide
Vue d'ensemble
Description
4-Amino-3-isobutoxy-N-methylbenzamide is an organic compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.28 .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-isobutoxy-N-methylbenzamide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H18N2O/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-isobutoxy-N-methylbenzamide are not fully detailed in the available sources. It is known that the compound has a molecular weight of 222.28 . Other properties such as density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique
DNA Repair and Cellular Effects
4-Amino-3-isobutoxy-N-methylbenzamide, a derivative of 3-aminobenzamide, has been explored in the context of its effects on DNA repair mechanisms and cellular processes. Studies have investigated its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in the repair of DNA damage. For instance, 3-aminobenzamide, a closely related compound, has been used to demonstrate the regulatory role of poly(ADP-ribose) during late stages of DNA repair, revealing complex effects on DNA break frequencies and repair replication in cells exposed to damaging agents like methyl methane sulfonate (Cleaver et al., 1985)(Cleaver, Milam, & Morgan, 1985).
Polymer Synthesis
Research has also delved into the synthesis of novel aromatic polyimides, utilizing diamines including 4-aminobenzamide derivatives. These compounds have been polymerized with various dianhydrides, demonstrating the potential for creating polymers with specific thermal and solubility properties, relevant for industrial applications (Butt et al., 2005)(Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticonvulsant Activity
The anticonvulsant effects of 4-aminobenzamides have been studied, with specific compounds evaluated for their efficacy against seizures induced by electroshock and pentylenetetrazole. This research highlights the therapeutic potential of 4-aminobenzamide derivatives in the treatment of epilepsy and related neurological conditions (Clark et al., 1984)(Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Solubility and Thermodynamic Studies
The solubility of 4-aminobenzamide in various solvents has been quantified, offering insights into its physicochemical properties. Such studies are crucial for understanding the compound's behavior in different environments, with implications for its formulation and application in pharmaceuticals and materials science (Ouyang et al., 2019)(Ouyang, Na, Zhou, Liu, Xiao, & Hao, 2019).
Propriétés
IUPAC Name |
4-amino-N-methyl-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)7-16-11-6-9(12(15)14-3)4-5-10(11)13/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNDDEWVGKWHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-isobutoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)


![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
